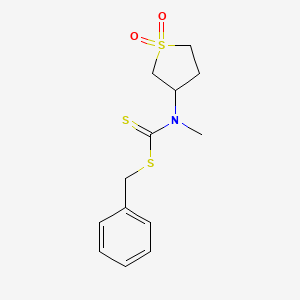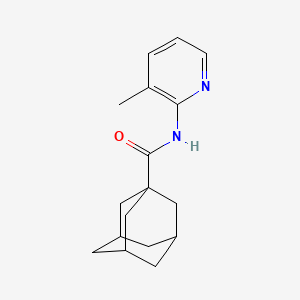![molecular formula C23H23NO2S B3927052 N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide](/img/structure/B3927052.png)
N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. It is a small molecule inhibitor that can selectively target protein tyrosine phosphatases (PTPs), which are enzymes that play crucial roles in regulating cellular signaling pathways. BPTP has been shown to have promising effects in various preclinical studies, and its potential applications in biomedical research are still being explored.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide selectively targets PTPs by binding to the active site of the enzyme and inhibiting its activity. PTPs are involved in the dephosphorylation of tyrosine residues on proteins, which is a crucial step in regulating cellular signaling pathways. Dysregulation of PTP activity has been implicated in various diseases, and selective inhibition of specific PTPs using small molecule inhibitors such as this compound has emerged as a promising therapeutic strategy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to enhance insulin sensitivity and glucose uptake in vitro and in vivo, and has potential applications in the treatment of type 2 diabetes. This compound has also been shown to inhibit T-cell activation and cytokine production, and has potential applications in the treatment of autoimmune diseases. In addition, this compound has been shown to inhibit cancer cell proliferation and migration, and has potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide has several advantages as a small molecule inhibitor for lab experiments. It is highly selective for specific PTPs, which allows for precise modulation of cellular signaling pathways. It is also relatively easy to synthesize and can be obtained in high purity. However, this compound also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide. One area of interest is the development of more water-soluble analogs of this compound that can be used in a wider range of experimental settings. Another area of interest is the identification of specific PTPs that are dysregulated in various diseases and the development of selective inhibitors for these targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-2-(benzylthio)propanamide has been extensively studied for its potential applications in various fields of scientific research, including cancer biology, neurobiology, and immunology. It has been shown to selectively inhibit specific PTPs that are involved in regulating cellular signaling pathways that are dysregulated in various diseases. For example, this compound has been shown to inhibit PTP1B, which is a negative regulator of insulin signaling, and has potential applications in the treatment of type 2 diabetes. This compound has also been shown to inhibit PTPN22, which is a negative regulator of T-cell activation, and has potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
2-benzylsulfanyl-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2S/c1-18(27-17-20-10-6-3-7-11-20)23(25)24-21-12-14-22(15-13-21)26-16-19-8-4-2-5-9-19/h2-15,18H,16-17H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTFEUCCHYYMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-ethoxyphenyl)-3-{[2-(4-morpholinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3926970.png)

![N-[(2,4-dichlorophenyl)(2-hydroxy-1-naphthyl)methyl]-2-phenoxyacetamide](/img/structure/B3926975.png)

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3926989.png)
![2-(4-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3926992.png)
![2-[2-hydroxy-3-(10H-phenothiazin-10-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3926998.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-nitrophenyl)methyl]-3-methoxybenzamide](/img/structure/B3927002.png)
![1-(4-ethoxyphenyl)-3-{[2-(2-pyridinyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B3927005.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B3927008.png)
![4-(2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperazinone](/img/structure/B3927019.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B3927025.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3927044.png)
![1,1'-(1,4-phenylene)bis{3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione}](/img/structure/B3927049.png)